molecular formula C15H13NO4S B2926302 4-(2-Phenylethenesulfonamido)benzoic acid CAS No. 315677-94-2

4-(2-Phenylethenesulfonamido)benzoic acid

Cat. No. B2926302
M. Wt: 303.33
InChI Key: KNCKFVUBJAWFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenylethenesulfonamido)benzoic acid, also known as PESBA, is a sulfonamide derivative of benzoic acid. It has a molecular weight of 303.34 . The IUPAC name for this compound is 4-({[(E)-2-phenylethenyl]sulfonyl}amino)benzoic acid .


Molecular Structure Analysis

The InChI code for 4-(2-Phenylethenesulfonamido)benzoic acid is 1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+ . This indicates that the molecule consists of a benzoic acid group attached to a phenylethenesulfonamido group .


Physical And Chemical Properties Analysis

4-(2-Phenylethenesulfonamido)benzoic acid is a powder at room temperature .

Scientific Research Applications

Environmental Science Applications

  • Environmental Contaminant Removal: Das et al. (2021) detailed the use of ionic liquid-based molecularly imprinted polymers @ graphene oxide composites for the removal of 4-Hydroxy benzoic acid, a metabolite of Paraben and an emerging contaminant, from environmental samples. This innovative approach highlights the potential of 4-(2-Phenylethenesulfonamido)benzoic acid derivatives in mitigating environmental pollution through the selective removal of harmful contaminants (Das, Wankhade, & Kumar, 2021).

Materials Science Applications

  • Polymer-Rare Earth Complexes: Gao, Fang, and Men (2012) explored the synthesis and fluorescence emission characteristics of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion. The study demonstrates the utility of benzoic acid derivatives in the development of novel materials with potential applications in optoelectronics and sensing technologies (Gao, Fang, & Men, 2012).

Biochemical Applications

  • Bio-Potent Sulfonamides: Dineshkumar and Thirunarayanan (2019) synthesized some 4-(substituted phenylsulfonamido)benzoic acids using a fly-ash:H3PO3 nano catalyst catalyzed condensation. The study not only characterizes these compounds but also assesses their antimicrobial activities, indicating the potential for pharmaceutical applications, especially as antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Drug Discovery and Pharmacology

  • EP1 Receptor Selective Antagonists: Naganawa et al. (2006) discovered that 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid and its derivatives exhibit optimized antagonist activity for the EP1 receptor subtype, showcasing the potential of benzoic acid sulfonamide derivatives in the development of new therapeutic agents (Naganawa et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCKFVUBJAWFPQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethenesulfonamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.